molecular formula C16H13F3N2O4S2 B2897121 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448122-53-9

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2897121
CAS No.: 1448122-53-9
M. Wt: 418.41
InChI Key: GFEKWAXJHPUMOY-UHFFFAOYSA-N
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Description

The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide features a thiazole core substituted with a 2-furyl group at position 2 and a methyl group at position 4. A benzenesulfonamide moiety, functionalized with a trifluoromethoxy (-OCF₃) group at the para position, is attached via a methylene linker to the thiazole’s 5-position. While direct synthesis data for this compound are unavailable in the provided evidence, analogous sulfonamide-thiazole hybrids (e.g., CAS 1421465-72-6, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide) suggest synthetic routes involving nucleophilic substitution or coupling reactions to assemble the thiazole and sulfonamide components .

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S2/c1-10-14(26-15(21-10)13-3-2-8-24-13)9-20-27(22,23)12-6-4-11(5-7-12)25-16(17,18)19/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEKWAXJHPUMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethoxybenzenesulfonyl chloride and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The thiazole ring can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiazole ring can yield thiazolidines.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
The thiazole moiety in this compound has been linked to significant antimicrobial properties. Research indicates that derivatives containing thiazole rings can exhibit potent antibacterial effects against various pathogens. For instance, compounds structurally related to thiazoles have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis . The presence of electron-withdrawing groups, such as trifluoromethoxy, enhances these effects by increasing the lipophilicity and bioavailability of the compounds.

1.2 Anticancer Potential
Studies have shown that compounds with similar structures to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit promising anticancer activities. For example, thiazole derivatives have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma), showing IC50 values indicating significant cytotoxicity . The structure-activity relationship suggests that modifications on the thiazole ring can lead to enhanced selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:

Structural Feature Impact on Activity
Thiazole RingEssential for antimicrobial and anticancer activity
Furan SubstituentEnhances interaction with biological targets
Trifluoromethoxy GroupIncreases lipophilicity and bioavailability
Aromatic SulfonamideContributes to binding affinity with target enzymes

Case Studies

3.1 Antibacterial Studies
A study involving various thiazole derivatives showed that certain modifications led to compounds outperforming traditional antibiotics like ampicillin and streptomycin . The incorporation of electron-withdrawing groups was found to significantly enhance antibacterial activity, suggesting a strategic approach for future drug design.

3.2 Anticancer Activity
In a preclinical evaluation, thiazole-based compounds were synthesized and tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation . Notably, a derivative exhibited an IC50 value of 23.30 µM against A549 cells, indicating potential for development into a therapeutic agent.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Thiazole 2-Furyl, 4-methyl, 4-(trifluoromethoxy)benzenesulfonamide Electron-withdrawing -OCF₃ enhances sulfonamide acidity; furan contributes π-π interactions .
CAS 1421465-72-6 () Thiazole 2-Furyl, 4-methyl, 2-(1-methylindol-3-yl)acetamide Acetamide group reduces acidity vs. sulfonamide; indole moiety may enhance lipophilicity .
Compound 1k () Benzenesulfonamide 4-Methyl, 5-phenylfuran, propargyl Propargyl linker introduces rigidity; phenylfuran increases steric bulk .
Compounds 6d–6l () Benzenesulfonamide Piperazine, benzhydryl, fluorophenyl Bulky substituents (e.g., benzhydryl) likely reduce solubility but improve target binding .
Compounds 7–9 () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole-thione tautomerism affects electronic properties; sulfonyl groups enhance stability .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name/ID Melting Point (°C) Yield (%) Solubility Indicators
Target Compound N/A N/A -OCF₃ group may reduce aqueous solubility; methylthiazole and furan enhance lipophilicity.
CAS 1421465-72-6 () N/A N/A Acetamide group increases polarity vs. sulfonamide; indole contributes to hydrophobicity .
Compound 1k () 130–132 93 High yield; crystalline solid with moderate melting point suggests balanced lipophilicity .
Compounds 6d–6l () 132–230 Variable High melting points (e.g., 230°C for 6g) correlate with rigid, bulky substituents .
Compounds 7–9 () N/A N/A Thione tautomers likely exhibit higher thermal stability due to hydrogen bonding .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Data Comparison

Compound Name/ID Key NMR Signals (δ, ppm) IR Stretching Bands (cm⁻¹)
Target Compound Expected: Thiazole C-H (~8.0), furan C-O-C (~7.5), -OCF₃ (~3.9) S=O (~1350), C-F (~1250), furan C-O (~1020)
Compound 1k () 1H NMR: Furan protons (6.5–7.2), sulfonamide CH₃ (2.4) C=S (~1258), C≡C (~2100) .
Compounds 6d–6l () 19F NMR: -CF₃ (e.g., -63.5 for 6i) NH (~3300), S=O (~1150–1250) .
Compounds 7–9 () 13C NMR: C=S (~178), triazole C-N (~150) Absence of S-H (~2500–2600); C=S (~1247–1255) .

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings and presents data tables summarizing key biological activities and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiazole moiety, and a trifluoromethoxy group attached to a benzenesulfonamide backbone. Its chemical formula is C16H14F3N3O2SC_{16}H_{14}F_3N_3O_2S with a molecular weight of approximately 393.36 g/mol. The presence of trifluoromethoxy enhances its lipophilicity, potentially improving cellular uptake.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNot effective

The mechanism of action involves the inhibition of protein synthesis, leading to bactericidal effects. Additionally, the compound demonstrated moderate antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

2. Antifungal Activity

The compound also exhibits antifungal properties, showing activity against various fungal strains, although it is less effective against Pseudomonas aeruginosa.

Fungal StrainActivity Level
Candida tropicalis90.41% biofilm reduction
Aspergillus nigerModerate activity

Anticancer Activity

This compound has been evaluated for its anticancer potential across several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF7 (Breast cancer)3.79
SF-268 (Brain cancer)12.50
NCI-H460 (Lung cancer)42.30

The compound induces apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation .

Case Studies and Research Findings

  • Study on MRSA Biofilms : A study published in MDPI highlighted the compound's effectiveness against MRSA biofilms, demonstrating a significant reduction in biofilm formation compared to standard treatments like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro studies have shown that the compound effectively inhibits growth in multiple cancer cell lines, suggesting potential for development as an anticancer agent .
  • Mechanistic Insights : Further research indicates that the compound may inhibit specific kinases involved in cancer progression, though detailed mechanistic studies are ongoing .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves coupling the thiazole-furan moiety with the benzenesulfonamide group. Key steps include:

  • Reaction conditions : Use nucleophilic substitution or condensation reactions under anhydrous conditions, as seen in analogous sulfonamide syntheses (e.g., coupling with 2-aminobenzophenone derivatives) .
  • Purification : Recrystallization in ethanol or acetonitrile to achieve >40% yield, with purity confirmed by TLC (Rf ~0.43–0.78) .
  • Yield optimization : Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of thiazole intermediate to sulfonamide precursor) and monitor reaction progress via HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., furan protons at δ 6.2–7.4 ppm, thiazole methyl at δ 2.3–2.5 ppm) and compare with structurally related sulfonamides .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to confirm purity (Rf values ~0.4–0.8) .
  • Melting point analysis : Determine decomposition points (e.g., 232–235°C for similar compounds) to assess crystallinity .

Advanced Research Questions

Q. How can crystallographic software (e.g., ORTEP-3, WinGX) resolve ambiguities in the compound’s 3D structure?

  • ORTEP-3 : Visualize thermal ellipsoids to confirm bond angles and distances, particularly for the trifluoromethoxy group’s conformation .
  • WinGX : Refine X-ray diffraction data to resolve steric clashes (e.g., between the thiazole methyl and furan groups) and validate hydrogen bonding in the sulfonamide moiety .
  • Case study : Analogous sulfonamide structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) were resolved using these tools, highlighting their utility for conformational analysis .

Q. How can environmental stability studies be designed to assess degradation pathways?

  • Experimental setup : Expose the compound to UV light, varying pH (2–12), and microbial cultures, following protocols from Project INCHEMBIOL .
  • Analytical methods : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide or oxidized furan derivatives).
  • Data interpretation : Compare half-lives under different conditions (e.g., t1/2 < 24 hrs at pH 12 vs. >1 week at pH 7) to model environmental persistence .

Q. What computational strategies predict the compound’s biological activity?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate with anticancer activity, as demonstrated for sulfonamide derivatives .
  • Docking studies : Target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina, focusing on the sulfonamide’s interaction with catalytic zinc ions .
  • Validation : Cross-check predictions with in vitro assays (e.g., IC50 values against MCF-7 cells) .

Q. How can contradictory bioactivity data across studies be addressed?

  • Source analysis : Check for impurities (e.g., unreacted intermediates) via HPLC-MS and compare crystallization methods (e.g., ethanol vs. acetonitrile) .
  • Biological replicates : Use ≥3 independent experiments with standardized cell lines (e.g., HeLa vs. HT-29) to account for tissue-specific effects .
  • Structural analogs : Compare with compounds like N-(4-(azaindazol-6-yl)phenyl)benzenesulfonamide to isolate substituent-specific effects .

Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the furan (e.g., 5-nitro-furan) or trifluoromethoxy group (e.g., replace with methoxy) to probe electronic effects .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine, as seen in related anticancer agents .
  • In vitro screening : Prioritize analogs with >50% inhibition at 10 µM in preliminary assays before advancing to pharmacokinetic studies .

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